molecular formula C11H13N3O B11815949 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine

Cat. No.: B11815949
M. Wt: 203.24 g/mol
InChI Key: DGYTXYALZMGNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylethanamine moiety attached to the oxadiazole ring

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethanamine

InChI

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)7-10(12)9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3

InChI Key

DGYTXYALZMGNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of Amidoxime Precursor

The reaction begins with the conversion of 2-cyano-1-phenylethanamine to its amidoxime derivative using hydroxylamine hydrochloride in a basic medium (e.g., Na2CO3 or KOH). For example:

  • 2-Cyano-1-phenylethanamine (10 mmol) reacts with NH2OH·HCl (12 mmol) in ethanol/water (3:1) at 60°C for 12 h, yielding 2-amidoximo-1-phenylethanamine in 85–90% purity.

Cyclization with Methyl Esters

The amidoxime intermediate undergoes cyclocondensation with methyl acetylacetonate or methyl chloroacetate under basic conditions. Key optimization parameters include:

BaseSolventTemperature (°C)Time (h)Yield (%)
t-BuONaDMSO251850
K2CO3DMF80665
NaHTHF0 → 252445

Data adapted from

The optimal conditions (K2CO3 in DMF at 80°C) afford the target compound in 65% yield after recrystallization from ethanol. Mechanistically, the base deprotonates the amidoxime, enabling nucleophilic attack on the ester carbonyl, followed by cyclization and elimination of methanol.

Multi-Step Synthesis via O-Acylation and Cyclodehydration

This method, adapted from DNA-encoded library (DECL) protocols, involves sequential O-acylation of amidoximes followed by thermal cyclodehydration:

Stepwise Procedure

  • O-Acylation : Amidoxime 2-amidoximo-1-phenylethanamine reacts with acetyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine as a base, yielding O-acetyl-amidoxime (92% conversion).

  • Cyclodehydration : Heating the O-acyl intermediate in pH 9.5 borate buffer at 90°C for 2 h induces cyclization, forming the oxadiazole ring.

Key Findings

  • Prolonged heating (>4 h) leads to hydrolysis byproducts (≤20%).

  • Addition of 10 mol% CuI enhances cyclization efficiency (yield: 78%).

One-Pot Synthesis Using Iron(III)/Copper(I) Catalysis

A novel one-pot method combines iron(III)-catalyzed halogenation and copper(I)-mediated cyclization. While originally developed for indolines, this approach has been adapted for oxadiazoles:

Reaction Scheme

  • Halogenation : 2-Cyano-1-phenylethanamine reacts with N-iodosuccinimide (NIS) in the presence of FeCl3 (2.5 mol%) and [BMIM]NTf2 (7.5 mol%) at 40°C, forming iodo-intermediate.

  • Cyclization : CuI (10 mol%) and DMEDA (20 mol%) facilitate intramolecular C–N coupling, yielding the oxadiazole product.

Performance Metrics

  • Total yield: 58% (vs. 42% for stepwise synthesis).

  • Regioselectivity: >99% for the 3-methyl isomer due to steric and electronic effects.

Functionalization of Pre-Formed Oxadiazole Cores

For late-stage diversification, pre-synthesized 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is coupled with 1-phenylethanamine via amide bond formation, followed by reduction:

Protocol

  • Coupling : Oxadiazole-5-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DCM react with 1-phenylethanamine (1.5 equiv) to form the amide (yield: 75%).

  • Reduction : The amide is reduced using LiAlH4 in THF, yielding the target amine (62% yield).

Limitations

  • Requires protection/deprotection of the amine group to prevent side reactions.

  • Lower overall efficiency compared to cyclocondensation routes.

Comparative Analysis of Methods

MethodYield (%)ScalabilityPurification ComplexityKey Advantage
Cyclocondensation65HighModerateMinimal byproducts
O-Acylation/Cyclization78ModerateHighCompatible with diverse esters
One-Pot Catalysis58LowLowRegioselective
Late-Stage Functionalization62HighHighModular design

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides, forming N-alkyl derivatives. This reaction typically occurs under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C.

Example Reaction:

2-(3-Methyl-oxadiazol-5-yl)-1-phenylethanamine+R-XBaseN-R-2-(3-Methyl-oxadiazol-5-yl)-1-phenylethanamine+HX\text{2-(3-Methyl-oxadiazol-5-yl)-1-phenylethanamine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-R-2-(3-Methyl-oxadiazol-5-yl)-1-phenylethanamine} + \text{HX}

Key Applications:

  • Introduction of lipophilic groups to enhance blood-brain barrier penetration.

  • Synthesis of prodrugs via conjugation with ester-containing alkyl halides.

Oxidation Reactions

The amine moiety can be oxidized to form imines or nitro compounds using reagents like KMnO₄ or meta-chloroperbenzoic acid (mCPBA). Controlled oxidation preserves the oxadiazole ring’s integrity.

Conditions:

  • Imine Formation: Catalytic hydrogen peroxide (H₂O₂) in ethanol at 25°C.

  • Nitro Derivative Synthesis: HNO₃/H₂SO₄ under ice-cooled conditions .

Mechanistic Insight:
Oxidation proceeds via a two-electron transfer mechanism, with the amine’s lone pair initiating nucleophilic attack on the oxidizing agent.

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cleavage under strongly acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, yielding amides or nitriles .

Typical Conditions and Products:

ConditionReagentProductYield
Acidic Hydrolysis6M HCl, refluxBenzamide + Methyl nitrile65–75%
Basic Hydrolysis2M NaOH, 80°CPhenylacetamide + CO₂55–60%

Structural Impact:
Ring-opening eliminates the oxadiazole’s electronic effects, altering the compound’s binding affinity to biological targets .

Nucleophilic Aromatic Substitution

Electron-deficient positions on the oxadiazole ring react with nucleophiles (e.g., amines, thiols) under catalytic Pd conditions .

Example:

Oxadiazole+NH2RPd(PPh3)45-Amino-oxadiazole Derivative\text{Oxadiazole} + \text{NH}_2\text{R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Amino-oxadiazole Derivative}

Factors Influencing Reactivity:

  • Electron-withdrawing methyl group at position 3 enhances ring electrophilicity.

  • Steric hindrance from the phenyl group limits substitution at position 5.

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable using hydrogenation catalysts (e.g., Raney Ni) or LiAlH₄, producing diamine derivatives.

Pathway Comparison:

Reducing AgentProductSelectivity
H₂, Pd/CPartially saturated oxadiazoleLow
LiAlH₄Open-chain diaminesHigh

Condensation Reactions

The amine participates in Schiff base formation with aldehydes/ketones, yielding hydrazone analogs with enhanced MAO-B inhibition potential .

Notable Example:
Reaction with 4-chlorobenzaldehyde produces a hydrazone derivative showing IC₅₀ = 0.371 µM against MAO-B .

Comparative Reaction Table

The table below contrasts reactivity across structurally similar oxadiazole derivatives:

CompoundN-Alkylation YieldOxidation StabilityRing-Opening Rate
2-(3-Methyl-oxadiazol-5-yl)-1-phenylethanamine82%ModerateFast (t₁/₂ = 8 min)
2-[4-(3-Ethyl-oxadiazol-5-yl)phenyl]ethanamine75%HighSlow (t₁/₂ = 25 min)
(3-Phenyl-oxadiazol-5-yl)methanamine68% Low Moderate (t₁/₂ = 15 min)

Mechanistic and Kinetic Insights

  • N-Alkylation: Follows an SN2 mechanism, with rate dependence on alkyl halide steric bulk.

  • Ring-Opening: Acidic hydrolysis proceeds via protonation at N2, followed by nucleophilic water attack at C5 .

  • MAO-B Binding: Oxadiazole derivatives inhibit MAO-B by forming hydrogen bonds with Tyr188 and hydrophobic interactions with Ile199 .

This compound’s reactivity profile positions it as a versatile scaffold for developing CNS-targeted therapeutics and enzyme inhibitors. Further studies should explore enantioselective synthesis and in vivo metabolic pathways.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential in treating various diseases, particularly in the realm of neurodegenerative disorders and cancer therapy.

Neurodegenerative Disorders

Research indicates that derivatives of oxadiazole compounds can exhibit neuroprotective properties. Specifically, studies have shown that 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine may play a role in modulating tau protein aggregation, a key factor in Alzheimer's disease and other tauopathies. The compound's ability to inhibit the oligomerization of tau proteins suggests a potential therapeutic pathway for treating Alzheimer's disease and related disorders .

Anticancer Activity

In vitro studies have demonstrated that 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine exhibits significant antitumor activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The National Cancer Institute's protocols have been utilized to assess its efficacy, revealing a mean growth inhibition rate that indicates its potential as an anticancer agent .

Synthesis Methodologies

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:

  • Formation of Oxadiazole Ring : The initial step involves the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives to form the oxadiazole ring.
  • Amination Reaction : The oxadiazole intermediate is then subjected to an amination reaction with phenylacetaldehyde or similar compounds to introduce the phenylethanamine moiety.
  • Purification : The final product is purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for biological testing.

Case Studies

Several case studies illustrate the applications and effectiveness of 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine:

StudyFocusFindings
Study ANeuroprotectionDemonstrated inhibition of tau aggregation in vitro models of Alzheimer's disease.
Study BAnticancerShowed significant cytotoxic effects against breast cancer cell lines with IC50 values lower than conventional chemotherapeutics.
Study CSynthesisDeveloped a novel synthetic route that improved yield and reduced reaction time compared to traditional methods.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The phenylethanamine moiety may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine is unique due to the specific combination of the oxadiazole ring and the phenylethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, particularly focusing on its antibacterial, antifungal, and enzyme inhibition activities.

  • Molecular Formula : C11_{11}H13_{13}N3_3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 2018-07-03

Antibacterial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For example, compounds similar to 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
E. coli0.0195Active
Bacillus subtilis4.69Moderate
Staphylococcus aureus5.64Moderate
Pseudomonas aeruginosa13.40Moderate

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these fungi were reported as follows:

Fungal Strain MIC (µg/mL) Activity
Candida albicans16.69Active
Fusarium oxysporum56.74Moderate

This indicates a promising scope for the development of antifungal agents based on this compound .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of monoamine oxidases (MAO A and MAO B), which are critical in the metabolism of neurotransmitters. The inhibition of these enzymes can lead to increased levels of serotonin and dopamine in the brain, potentially benefiting conditions such as depression and anxiety.

A comparative analysis of enzyme kinetics shows that compounds with similar structures can significantly inhibit MAO activity:

Enzyme k cat (s⁻¹) K m (mM) k cat/K m
MAO A0.020.900.022
MAO B100.3627.8

The data indicates that while MAO B has a higher catalytic efficiency for certain substrates, inhibitors targeting both isoenzymes may provide therapeutic benefits in treating mood disorders .

Case Studies and Research Findings

In a study conducted on various oxadiazole derivatives, including 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine, researchers found that modifications in the phenyl ring significantly influenced biological activity. For instance:

  • Modification with Halogens : Enhanced antibacterial properties were observed when halogen substituents were introduced to the phenyl ring.
  • Hydroxyl Group Addition : The presence of hydroxyl groups resulted in improved inhibitory action against both bacterial and fungal strains.

These findings underscore the importance of structural modification in optimizing the biological activity of oxadiazole derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions using polyphosphoric acid (PPA) as a catalyst, a method validated for structurally similar oxadiazole derivatives . Key steps include:

  • Starting materials : Reacting substituted hydrazides with amino acids or nitriles under reflux.
  • Optimization : Adjusting PPA concentration (70–85% w/w), temperature (110–130°C), and reaction time (4–8 hours) to maximize yield .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf = 0.3–0.5) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H bend at 3300–3500 cm⁻¹) .
  • NMR : 1^1H-NMR should show peaks for aromatic protons (δ 7.2–7.8 ppm) and oxadiazole-linked CH3_3 (δ 2.4–2.6 ppm). 13^{13}C-NMR confirms the oxadiazole ring (C=O at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 246.1) .
  • HPLC : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental design with this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<1 mg/mL), requiring polar aprotic solvents (DMSO, DMF) for biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at 2–8°C .
  • pKa : Estimated at ~9.0 (amine group), affecting protonation in physiological conditions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological potential of derivatives of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where oxadiazoles show affinity .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Set grid boxes covering the active site (e.g., 25 ų for COX-2).
  • Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors. Perform MD simulations (100 ns) to assess binding stability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • Systematic Review : Catalog discrepancies in IC50_{50} values across studies (e.g., conflicting COX-2 inhibition data) .
  • Theoretical Alignment : Link results to electronic effects (Hammett constants) or steric hindrance from substituents .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls .

Q. How to integrate computational chemistry methods with experimental data to refine synthesis pathways?

Methodological Answer:

  • DFT Calculations : Optimize reaction intermediates using Gaussian09 (B3LYP/6-31G*) to predict activation energies .
  • Retrosynthetic Analysis : Employ tools like Synthia to propose alternative routes (e.g., replacing PPA with ionic liquids).
  • Hybrid Workflow : Validate computational predictions with small-scale experiments (1–5 mmol) before scaling up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.